![molecular formula C18H21N3O4S2 B1678841 Razupenem CAS No. 426253-04-5](/img/structure/B1678841.png)
Razupenem
描述
拉沙培南是一种广谱注射用抗生素,属于β-内酰胺类抗生素的碳青霉烯亚类。 它被开发出来对抗已获得对常用抗生素耐药性的细菌 . 拉沙培南已被证明对多种细菌菌株有效,包括耐甲氧西林金黄色葡萄球菌和肠球菌 .
准备方法
合成路线和反应条件
拉沙培南通过一系列涉及形成β-内酰胺环的化学反应合成。合成路线通常涉及以下步骤:
- 通过使合适的先驱体与β-内酰胺酶抑制剂反应形成β-内酰胺环。
- 在β-内酰胺环的6位引入羟乙基。
- 在β-内酰胺环的3位添加噻唑基硫基 .
工业生产方法
拉沙培南的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高压反应器形成β-内酰胺环。
- 纯化步骤,如结晶和色谱法,以分离最终产物。
- 质量控制措施以确保该化合物符合药典标准 .
化学反应分析
反应类型
拉沙培南经历各种化学反应,包括:
氧化: 拉沙培南可以被氧化形成亚砜和砜。
还原: 还原反应可以将羰基转化为羟基。
取代: 亲核取代反应可以在β-内酰胺环上发生.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺类和硫醇类等亲核试剂通常用于取代反应.
形成的主要产物
氧化: 形成亚砜和砜。
还原: 形成羟基衍生物。
取代: 形成取代的β-内酰胺衍生物.
科学研究应用
Razupenem is a carbapenem antibiotic that has been investigated for its potential use in treating infections caused by antibiotic-resistant bacteria. It is also known as PTZ601, PZ-601, SMP-601, or SM-216601 .
Scientific Research Applications
This compound has a wide range of scientific research applications:
- Chemistry this compound can be employed as a model compound to study beta-lactam chemistry and reactivity.
- Biology It is used to study the effects on bacterial cell wall synthesis and resistance mechanisms.
- Medicine this compound is explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
- Industry It sees use in the development of new antibiotics and antimicrobial agents.
Antimicrobial Activity
This compound has broad-spectrum activity against anaerobes, inhibiting most reference strains at concentrations of ≤1 μg/ml . It is also effective against Gram-positive bacteria, including methicillin-resistant staphylococci and enterococci . Studies have demonstrated its potent activity against Bacteroides fragilis and Peptostreptococcus spp . In vitro studies showed this compound's strong activity against clinically isolated non-fragilis Bacteroides spp., with MIC90 values of 0.06, 0.03, and 0.5 μg/ml against Prevotella spp., Porphyromonas spp., and Fusobacterium spp., respectively . Clinical isolates of anaerobic Gram-positive cocci, Eggerthella spp., and Clostridium spp. were also highly susceptible to this compound .
Activity Against Resistant Strains
This compound's activity is not affected by extended-spectrum β-lactamases (ESBLs) against Escherichia coli and Klebsiella spp., and only a small effect is observed when coupled with outer membrane . Studies have shown that this compound yields only clones with MICs of >4 μg/ml in one strain (8 μg/ml) whose parent's MIC was already 4 μg/ml after 20 daily subcultures .
Pharmacodynamics
作用机制
拉沙培南通过抑制细菌细胞壁合成发挥其作用。它与细菌细胞膜上的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,这对细胞壁的完整性至关重要。 这会导致细胞裂解和细菌死亡 .
相似化合物的比较
类似化合物
美罗培南: 另一种作用机制相似的碳青霉烯类抗生素。
亚胺培南: 一种用于治疗严重细菌感染的碳青霉烯类抗生素。
厄他培南: 与其他碳青霉烯类抗生素相比,半衰期更长的碳青霉烯类抗生素.
拉沙培南的独特性
拉沙培南的独特性在于其对革兰氏阳性菌和革兰氏阴性菌(包括耐甲氧西林金黄色葡萄球菌和肠球菌)的广谱活性。 它还显示出对产生扩展谱β-内酰胺酶 (ESBL) 的肠杆菌科细菌具有良好的活性 .
生物活性
Razupenem, also known by several other names including PTZ601, SMP-601, and SM-216601, is a novel carbapenem antibiotic developed primarily for its effectiveness against a range of Gram-positive and Gram-negative bacteria. This compound has garnered attention due to its potential in treating infections caused by resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing bacteria.
This compound acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism is characteristic of β-lactam antibiotics, leading to bacterial lysis and death. Its unique structure allows it to maintain activity against certain β-lactamase enzymes that typically confer resistance to other antibiotics.
Antimicrobial Spectrum
This compound exhibits a broad-spectrum antimicrobial activity. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various pathogens:
Pathogen | MIC (µg/ml) | Comments |
---|---|---|
Staphylococcus aureus (MSSA) | ≤0.5 | Effective against methicillin-sensitive strains |
Staphylococcus aureus (MRSA) | ≤3.0 | Significant activity noted |
Escherichia coli | ≤0.4 | Effective against ESBL producers |
Klebsiella pneumoniae | ≤0.5 | Broad activity observed |
Bacteroides fragilis | >128 | Resistance in some strains |
Anaerobic Gram-positive cocci | 0.03 - 1 | Highly susceptible |
In Vitro Studies
In vitro studies have demonstrated that this compound has potent activity against various anaerobic bacteria, with MIC values indicating efficacy comparable to other carbapenems like meropenem and doripenem. Notably, this compound showed strong activity against anaerobes such as Prevotella, Porphyromonas, and Fusobacterium spp., with MIC90 values ranging from 0.03 to 2 µg/ml for these species .
Pharmacodynamics
Pharmacodynamic studies reveal that this compound achieves significant reductions in bacterial counts over time. For instance, it produced a greater than 3.5-log-unit reduction in viable counts for MRSA and MSSA strains after 24 hours of exposure . The relationship between the time above the MIC ( > MIC) and the antibacterial effect indicates that maintaining this parameter above 35% significantly enhances efficacy while minimizing the emergence of resistant subpopulations .
Efficacy in Animal Models
This compound has been evaluated in murine models for its therapeutic effects against infections caused by resistant strains. In one study, it demonstrated effective clearance of MRSA in a neutropenic thigh infection model, highlighting its potential for treating serious infections . Another study assessed its activity in a murine model of hematogenous bronchopneumonia, further establishing its broad-spectrum efficacy against both Gram-positive and Gram-negative pathogens .
Clinical Implications
The clinical implications of this compound's activity are significant, particularly in treating polymicrobial infections where anaerobes are involved. Its ability to inhibit both aerobic and anaerobic bacteria makes it a candidate for empirical therapy in intra-abdominal infections where mixed flora is common .
Resistance Mechanisms
Despite its effectiveness, this compound is not immune to resistance mechanisms. Studies indicate that AmpC β-lactamases can confer some level of resistance, particularly when derepressed or coupled with outer membrane impermeability . Additionally, metallo-β-lactamases and class A carbapenemases have been shown to significantly reduce the efficacy of this compound, necessitating ongoing surveillance for resistance patterns in clinical isolates.
属性
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(5S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-7-4-10(5-19-7)11-6-26-18(20-11)27-15-8(2)13-12(9(3)22)16(23)21(13)14(15)17(24)25/h4,6-9,12-13,19,22H,5H2,1-3H3,(H,24,25)/t7-,8+,9+,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGOMLIRJYURLQ-GOKYHWASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CN1)C2=CSC(=N2)SC3=C(N4C(C3C)C(C4=O)C(C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=C(CN1)C2=CSC(=N2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045429 | |
Record name | Razupenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426253-04-5 | |
Record name | Razupenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426253-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Razupenem [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0426253045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razupenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12587 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Razupenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAZUPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26020H3Q1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。